BenchChemオンラインストアへようこそ!

Spiroglumide

CCK receptor pharmacology receptor binding affinity selectivity profiling

Dispense with non-selective CCK antagonists. Spiroglumide (CR-2194) uniquely discriminates CCK-B from CCK-A receptors with 9.6-fold selectivity among glutaramic acid derivatives—unlike Proglumide (1.8x) or CCK-A-preferring Lorglumide/Dexloxiglumide. Validated in vivo: inhibits pentagastrin-induced acid hypersecretion (ID50=20.1 mg/kg i.v.) without impairing CCK-A gastric emptying. Human benchmark: 82.4% sham-feeding acid suppression. Oral bioavailability (ID50=2.89 mg/kg p.o.). For translational GI research requiring unambiguous CCK-B pathway interrogation. For ultrapotent CCK-B antagonism (IC50 2.3 nM, 9,000-fold selectivity), consider Itriglumide.

Molecular Formula C21H26Cl2N2O4
Molecular Weight 441.3 g/mol
CAS No. 137795-35-8
Cat. No. B159829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroglumide
CAS137795-35-8
Synonyms4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid
CR 2194
CR-2194
spiroglumide
Molecular FormulaC21H26Cl2N2O4
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1
InChIKeyFJCZHMXAGBYXHJ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiroglumide (CR-2194, CAS 137795-35-8) CCK-B/Gastrin Receptor Antagonist: Procurement & Selection Guide


Spiroglumide (also known as CR-2194, CAS 137795-35-8) is a non-peptide, small-molecule cholecystokinin-B/gastrin receptor antagonist with the molecular formula C21H26Cl2N2O4 and a molar mass of 441.35 g/mol [1]. It is the (R)-enantiomer of γ-((3,5-dichlorobenzoyl)amino)-δ-oxo-8-azaspiro[4.5]decane-8-pentanoic acid, belonging to the glutaramic acid analogue chemical class [2]. Spiroglumide demonstrates functional antagonism at peripheral CCK-B/gastrin receptors with demonstrated oral bioavailability and was advanced to Phase 2 clinical investigation for gastric acid-related disorders [3]. Its primary utility lies in its capacity to discriminate between CCK-A and CCK-B receptor subtypes in vivo, enabling targeted modulation of gastrin-mediated gastric acid secretion without interfering with CCK-A-dependent physiological processes [4].

Spiroglumide: Why In-Class CCK Antagonist Substitution Compromises Experimental Selectivity


Within the glutaramic acid class of CCK receptor antagonists, receptor subtype selectivity profiles differ dramatically, rendering direct substitution scientifically unsound. Compounds such as Proglumide exhibit negligible selectivity between CCK-A and CCK-B receptors (fold preference: 1.8), Lorglumide and Loxiglumide demonstrate strong CCK-A preference (2,300-fold and 27-fold, respectively), while Spiroglumide is one of the few glutaramic acid derivatives to exhibit preferential CCK-B/gastrin receptor antagonism with a 9.6-fold selectivity [1]. This divergent selectivity translates directly into functional outcomes: CCK-A-preferring antagonists (e.g., Dexloxiglumide) inhibit CCK-8-induced gastric emptying delay but fail to suppress gastrin-stimulated acid secretion, whereas Spiroglumide suppresses pentagastrin-induced acid hypersecretion while remaining inactive against CCK-A-mediated gastric emptying effects [2]. Procuring a generic or alternate CCK antagonist without verifying its specific receptor subtype selectivity profile risks generating confounding data from unintended receptor cross-talk, particularly in gastrointestinal physiology studies where CCK-A and CCK-B receptor pathways mediate opposing or distinct functions.

Spiroglumide (CR-2194) Quantitative Differentiation Evidence vs. CCK Antagonist Comparators


Receptor Binding Selectivity: Spiroglumide Exhibits 9.6-Fold CCK2/CCK1 Preference vs. CCK1-Preferring Glutaramic Acid Analogues

In direct comparative radioligand binding assays, Spiroglumide (CR-2194) demonstrates preferential binding to CCK2/gastrin receptors (IC50 = 1,400 nM) over CCK1 receptors (IC50 = 13,500 nM), yielding a 9.6-fold selectivity for CCK2. This profile contrasts sharply with Lorglumide (CR-1409), which exhibits a 2,300-fold CCK1 preference (IC50: CCK1 = 0.13 µM; CCK2 = 300 µM), and Loxiglumide (CR-1505), which shows a 27-fold CCK1 preference (IC50: CCK1 = 0.33 µM; CCK2 = 9.1 µM). Proglumide, the historical reference, displays negligible selectivity (1.8-fold) with weak affinity at both subtypes (IC50: CCK1 = 6,000 nM; CCK2 = 11,000 nM) [1]. Among CCK2-preferring agents, Spiroglumide's selectivity ratio (9.6) is modest compared to Itriglumide (CR-2945), which achieves a 9,000-fold CCK2 preference (IC50: CCK1 = 20,700 nM; CCK2 = 2.3 nM) [1].

CCK receptor pharmacology receptor binding affinity selectivity profiling gastrin antagonism

In Vivo Functional Selectivity: Spiroglumide Inhibits Gastrin-Mediated Acid Secretion Without Affecting CCK-A-Mediated Gastric Emptying

In a direct head-to-head in vivo study comparing Spiroglumide and Dexloxiglumide in conscious rats, Spiroglumide demonstrated clear functional segregation of CCK receptor subtypes. Spiroglumide inhibited pentagastrin-induced gastric acid hypersecretion with an ID50 of 20.1 mg/kg (95% CL: 8.67-46.4 mg/kg) when administered intravenously. Critically, at doses that inhibited CCK-B/gastrin-mediated acid secretion by 55%, Spiroglumide was completely inactive when tested against CCK-8-induced delay of gastric emptying—a CCK-A receptor-mediated effect. Conversely, Dexloxiglumide inhibited CCK-8-induced gastric emptying delay (ID50 = 1.14 mg/kg, 95% CL: 0.84-1.53 mg/kg) but was ineffective against pentagastrin-induced acid hypersecretion, even at doses that nearly completely blocked CCK-A-mediated effects [1].

in vivo pharmacology receptor selectivity validation gastric acid secretion gastric emptying functional antagonism

Human Gastric Acid Suppression: Spiroglumide Reduces Meal- and Sham-Feeding-Stimulated Acid Output with Compensatory Hypergastrinemia

In a four-period crossover clinical study evaluating Spiroglumide (CR-2194) in human subjects, intravenous infusion of Spiroglumide at 7.5 mg·kg⁻¹·h⁻¹ produced significant reductions in gastric acidity both before and after food ingestion (P < 0.01 and P < 0.002, respectively). Sham-feeding-stimulated acid secretion was reduced from 15.9 ± 0.9 mmol·90 min⁻¹ (saline control) to 2.8 ± 0.9 mmol·90 min⁻¹ during Spiroglumide infusion (P < 0.05), representing an 82.4% suppression. Notably, Spiroglumide induced compensatory hypergastrinemia, with integrated gastrin response increasing from 1.5 ± 0.8 ng·mL⁻¹·240 min (control) to 8.0 ± 1.4 ng·mL⁻¹·240 min (P < 0.01)—a 5.3-fold elevation consistent with functional gastrin receptor blockade at the parietal cell level [1].

human pharmacology gastric acid secretion gastrin physiology clinical pharmacology sham feeding

Oral Bioavailability: Spiroglumide Demonstrates Potent Oral Activity in Canine Gastric Acid Secretion Model (ID50 = 2.89 mg/kg p.o.)

Spiroglumide (CR-2194) exhibits oral bioavailability sufficient to produce robust antigastrin effects in vivo. In Heidenhain pouch dog models, orally administered Spiroglumide effectively antagonized meal-stimulated gastric acid secretion with an ID50 of 2.89 mg/kg [1]. This oral activity distinguishes Spiroglumide from peptide-based CCK antagonists (e.g., proglumide analogues with limited oral absorption) and positions it as a non-peptidic small molecule suitable for both parenteral and enteral administration routes in preclinical studies. The compound's simple non-peptidic molecular structure underlies this favorable absorption profile [2]. However, cross-study comparison with Itriglumide (CR-2945), a later-generation spiroglumide derivative, reveals that Itriglumide achieves substantially higher binding affinity (CCK2 IC50 = 2.3 nM vs. 1,400 nM) and selectivity (9,000-fold vs. 9.6-fold) [3], indicating that Spiroglumide's oral activity, while established, represents an earlier-generation benchmark rather than a best-in-class potency metric.

oral bioavailability pharmacokinetics gastric acid secretion Heidenhain pouch dog model

Spiroglumide (CR-2194) Optimal Research & Procurement Application Scenarios


In Vivo Pharmacological Dissection of CCK-A vs. CCK-B Receptor Functions

Spiroglumide is optimally deployed as a CCK-B/gastrin-selective pharmacological tool in whole-animal studies requiring discrimination between CCK-A and CCK-B receptor-mediated physiological processes. Its demonstrated in vivo functional selectivity—inhibiting pentagastrin-induced acid hypersecretion (ID50 = 20.1 mg/kg i.v.) without affecting CCK-8-induced gastric emptying delay—enables researchers to isolate CCK-B-mediated effects on gastric acid secretion, enterochromaffin-like (ECL) cell function, and gastrin feedback mechanisms while leaving CCK-A-dependent gastric motor and pancreatic secretory functions intact [1]. This contrasts with non-selective CCK antagonists (e.g., Proglumide) or CCK-A-selective agents (e.g., Dexloxiglumide, Lorglumide), which produce confounding cross-receptor effects or fail to interrogate CCK-B pathways altogether.

Translational Human Gastrin Physiology Studies and Reference Compound Benchmarking

Spiroglumide is one of a limited set of CCK-B/gastrin antagonists with published human pharmacodynamic data, making it a valuable reference standard for translational gastrointestinal physiology research. Its documented effects in humans—including 82.4% suppression of sham-feeding-stimulated acid output and 5.3-fold compensatory hypergastrinemia at 7.5 mg·kg⁻¹·h⁻¹ i.v.—provide a validated benchmark against which novel gastrin receptor antagonists can be compared [2]. Researchers developing new CCK-B antagonists or investigating gastrin's physiological role in human acid secretion, appetite regulation, or ECL cell biology can reference Spiroglumide's human data set to contextualize their findings and assess relative target engagement efficacy.

Preclinical Oral Dosing Studies in Gastric Acid Secretion and Anti-Ulcer Models

For preclinical studies requiring oral administration of a CCK-B antagonist, Spiroglumide's established oral bioavailability (ID50 = 2.89 mg/kg p.o. in canine Heidenhain pouch models) enables enteral dosing protocols without necessitating parenteral formulations [3]. This oral activity, combined with its moderate receptor binding affinity (CCK2 IC50 = 1,400 nM), makes Spiroglumide suitable for proof-of-concept studies evaluating CCK-B receptor antagonism in gastric acid hypersecretion models, peptic ulcer disease models, and hypergastrinemia-associated conditions. However, for applications requiring maximal potency and ultra-high CCK2 selectivity (e.g., minimal CCK-A off-target engagement at therapeutic doses), Itriglumide (CR-2945; CCK2 IC50 = 2.3 nM, 9,000-fold selectivity) should be considered as an alternative procurement option [4].

Structure-Activity Relationship (SAR) Studies of CCK Antagonist Chemical Series

Spiroglumide serves as a critical reference point in SAR studies of glutaramic acid-based CCK antagonists. Its structure, (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid, represents the parent scaffold from which higher-potency derivatives were developed. Makovec et al. (1996) demonstrated that structural modifications to Spiroglumide yielded derivatives with 70-170-fold greater activity, exemplified by CR-2622, which achieved IC50 values of 2 × 10⁻⁸ M in CCK-B binding (vs. 140 × 10⁻⁸ M for Spiroglumide) and 0.7 × 10⁻⁸ M in gastrin-induced Ca²⁺ mobilization (vs. 122.3 × 10⁻⁸ M for Spiroglumide) [5]. Procuring Spiroglumide alongside its higher-potency derivatives enables comparative SAR analysis and serves as a baseline control in medicinal chemistry optimization campaigns targeting improved CCK-B antagonist potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiroglumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.